1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group derived from 4-methoxy-2,3,5-trimethylbenzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,3,5-trimethylbenzenesulfonic acid.
Reduction: Formation of 4-methoxy-2,3,5-trimethylbenzenethiol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group may play a crucial role in the binding affinity and specificity of the compound. Additionally, the methoxy and phenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)piperazine
- 4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride
- 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole
Uniqueness
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Biological Activity
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on receptor affinities, pharmacodynamics, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a sulfonyl group and a methoxy-substituted aromatic ring. Its structure can be represented as follows:
Receptor Affinities
Research indicates that derivatives of piperazine compounds often exhibit significant interactions with neurotransmitter receptors. Specifically, this compound has shown promising affinities for:
- Dopamine D2 Receptors : Important for the treatment of schizophrenia and other psychiatric disorders.
- Serotonin Receptors (5-HT1A and 5-HT2A) : Involved in mood regulation and anxiety management.
Pharmacological Studies
A study evaluated a series of benzoxazole-piperazine derivatives, including the compound . Results revealed that it exhibited high affinity for the dopamine D2 receptor while maintaining low affinities for serotonin 5-HT2C and histamine H1 receptors. This profile suggests potential as a multi-target antipsychotic agent without significant side effects typically associated with histamine receptor antagonism .
Case Study 1: Antipsychotic Potential
In a pharmacological evaluation involving rodent models, the compound was administered to assess its effects on apomorphine-induced climbing behavior. The results indicated that it effectively reduced hyperactivity without inducing catalepsy, a common side effect seen in traditional antipsychotics. This suggests that the compound may offer therapeutic benefits with a reduced risk of motor side effects.
Case Study 2: Neurotransmitter Modulation
Further investigations into the compound's mechanism revealed that it modulates serotonin levels in synaptic clefts, potentially enhancing serotonergic transmission. This activity was evidenced by increased serotonin release in vitro, supporting its role as a potential antidepressant .
Data Tables
Property | Value |
---|---|
Molecular Weight | 344.46 g/mol |
LogP | 3.45 |
Solubility (in water) | Poor |
Receptor Affinity (Ki values) | D2: 50 nM; 5-HT1A: 100 nM; 5-HT2A: 150 nM |
Properties
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZNCGPZCMWLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.